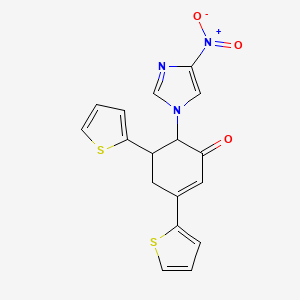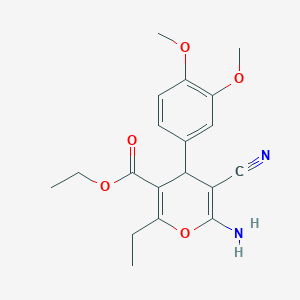![molecular formula C15H5Cl5N2O3 B5227637 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one, also known as NNK, is a potent carcinogen that is commonly found in tobacco smoke. The compound is formed during the curing and processing of tobacco leaves and is a major contributor to the development of lung cancer in smokers. NNK has also been shown to be a mutagen, causing DNA damage and increasing the risk of other types of cancer.
Mécanisme D'action
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one acts as a procarcinogen, meaning that it requires metabolic activation in order to become carcinogenic. Once metabolized, 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one forms DNA adducts that can lead to mutations and the development of cancer. The compound also has other effects on cellular signaling pathways that contribute to its carcinogenic activity.
Biochemical and Physiological Effects:
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one has been shown to have a variety of biochemical and physiological effects, including DNA damage, oxidative stress, and inflammation. The compound has also been linked to the development of other types of cancer, such as pancreatic and bladder cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one is a useful tool for studying the mechanisms of carcinogenesis and for developing new cancer treatments. However, the compound is highly toxic and must be handled with care in the laboratory. Additionally, the carcinogenic effects of 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one can make it difficult to use in certain experiments, particularly those involving long-term exposure.
Orientations Futures
There are many potential future directions for research involving 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one. One area of interest is the development of new cancer treatments that target the specific mechanisms of 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one-induced carcinogenesis. Another area of focus is the identification of biomarkers that can be used to detect 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one exposure and predict cancer risk. Additionally, researchers are exploring the use of 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one as a tool for studying the effects of tobacco smoke on human health.
Méthodes De Synthèse
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one can be synthesized through a multi-step process involving the reaction of indene with nitrobenzene, followed by chlorination and nitration. The final product is purified through a series of recrystallizations and chromatography steps.
Applications De Recherche Scientifique
2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one has been extensively studied in the field of cancer research, particularly in relation to its role in the development of lung cancer. It has been shown to induce tumors in a variety of animal models, including rats, mice, and hamsters. Researchers have also used 2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one to study the mechanisms of carcinogenesis and to develop new cancer treatments.
Propriétés
IUPAC Name |
2,4,5,6,7-pentachloro-3-(3-nitroanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl5N2O3/c16-9-7-8(10(17)12(19)11(9)18)15(23)13(20)14(7)21-5-2-1-3-6(4-5)22(24)25/h1-4,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGGZHKCKKMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-naphthyl(phenyl)methyl]urea](/img/structure/B5227563.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)

![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)

![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)
